Sennosides

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Medications derived from SENNA EXTRACT that are used to treat CONSTIPATION.

作用机制

Target of Action

Sennosides, also known as senna glycosides, are primarily targeted towards the cells in the intestines . The primary targets of this compound are the intestinal cells, specifically the cells lining the colon . These cells play a crucial role in the absorption and secretion of fluids and electrolytes, which are essential for the formation and movement of feces .

Mode of Action

This compound A and B, the main components of senna, are metabolized by gut bacteria into an active metabolite called rheinanthrone . Rheinanthrone appears to increase the expression of cyclooxygenase 2 (COX2) in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This interaction stimulates the cells in the intestines, causing contractions and an influx of water, which facilitates bowel movement .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the shikimate pathway . This pathway is responsible for the synthesis of aromatic compounds in organisms. This compound, being a class of natural anthraquinone derivative and dimeric glycosides, are synthesized via the shikimate and terpenoid biosynthetic pathways .

Pharmacokinetics

This compound are taken orally or via the rectum . They typically begin working within minutes when given by rectum and within twelve hours when given by mouth . The onset of action and the duration of effect depend on the route of administration . The metabolites of this compound are excreted in the feces via bile .

Result of Action

The primary result of the action of this compound is the relief of constipation . By stimulating intestinal cells and increasing fluid secretion, this compound promote bowel regularity and alleviate constipation . They also reduce the passage time of luminal contents and the absorption of water, hence resulting in softer and more frequent stools .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract. The presence of gut bacteria is crucial for the metabolism of this compound into their active form . Therefore, factors that alter the gut microbiota, such as diet, medication, and disease, can potentially affect the efficacy of this compound .

生化分析

Biochemical Properties

Sennosides A and B are the main purgative agents, which are reduced to rhein anthrone in the human intestine . They are considered among the most important pharmaceutical products of plant origin .

Cellular Effects

This compound, the most popular stimulant laxatives, can be transformed to an active metabolite, rhein anthrone, which leads to purgative action in the intestine . A study has shown that sennoside A inhibited contractions in the proximal colon, and in turn reduced the passage time of luminal contents and the absorption of water .

Molecular Mechanism

The molecular mechanism of this compound involves their transformation into an active metabolite, rhein anthrone, in the human intestine . This transformation leads to the purgative action of this compound .

Temporal Effects in Laboratory Settings

In a laboratory setting, a two-dimensional qNMR method for the determination of this compound was established . The method revealed excellent accuracy, precision, and repeatability, demonstrating the potential of 2D qNMR in the quality control of medicinal plants .

Metabolic Pathways

This compound are involved in metabolic pathways that lead to the formation of rhein anthrone in the human intestine . This transformation is a key part of the purgative action of this compound .

属性

Key on ui mechanism of action |

Sennoside A and B, the components of senna, are metabolized by gut bacteria into the active metabolite rheinanthrone [DB13175]. Rheinanthrone [DB13175] appears to increase cyclooxegenase 2 (COX2) expression in macrophage cells leading to an increase in prostaglandin E2 (PGE2). This increase in PGE2 is associated with a decrease in aquaporin 3 expression in mucosal epithelial cells of the large intestine. A decrease in aquaporin 3 expression likely produces the laxative effect by restricting water reabsorption by the large intestine thereby increasing fecal water content. The exact mechanism by which rheinanthrone increases COX2 expression is unknown. Rheinanthrone [DB13175] also stimulates peristalsis in the large intestine although the mechanism behind this effect is unknown. Rhein [DB13174], another active metabolite is thought to excite submucosal acetylcholinergic neurons resulting in increased chloride and prostaglandin secretion. The movement of chloride ions into the large intestine would also help to draw water into the lumen. |

|---|---|

CAS 编号 |

62211-03-4 |

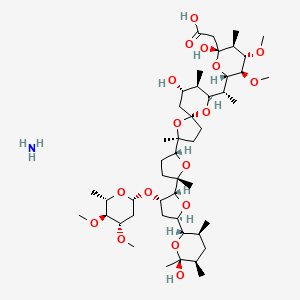

分子式 |

C42H36CaO20 |

分子量 |

900.8 g/mol |

IUPAC 名称 |

calcium;3-carboxy-10-[2-carboxy-4-oxido-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-9-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-1-olate |

InChI |

InChI=1S/C42H38O20.Ca/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46;/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58);/q;+2/p-2/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-;/m1./s1 |

InChI 键 |

JQVYZJIFFAHQKX-ZAULLPPESA-L |

SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |

手性 SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] |

规范 SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3427784.png)